N-(1-Cyclohexylethyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
“N-(1-Cyclohexylethyl)-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the cyclohexylethyl and prop-2-enoyl groups . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclohexyl and piperidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Cycloalkanes, such as cyclohexane, generally undergo reactions such as substitution and addition .Physical and Chemical Properties Analysis
Cycloalkanes have the general formula CnH2n and are saturated hydrocarbons . The physical and chemical properties of the compound would depend on factors such as its size, shape, and the specific functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyclohexylethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-3-16(20)19-11-9-15(10-12-19)17(21)18-13(2)14-7-5-4-6-8-14/h3,13-15H,1,4-12H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGCKBEUVMLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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